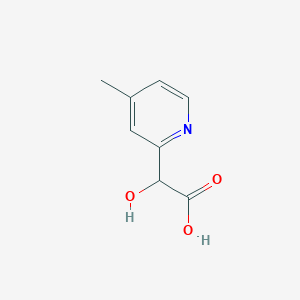![molecular formula C12H10F3NO B13616503 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile is a chemical compound with the molecular formula C12H10F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a nitrile group. This compound is used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
The synthesis of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming adducts with coenzyme A, thereby disrupting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile can be compared with similar compounds such as:
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but differs in its functional groups and applications.
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid: Another compound with a trifluoromethyl group, but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H10F3NO |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-8(7-16)6-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3 |
Clé InChI |
WTKSTSWDJUMOIP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


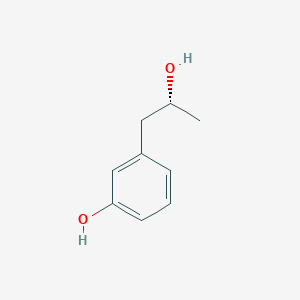

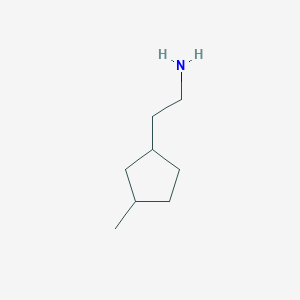

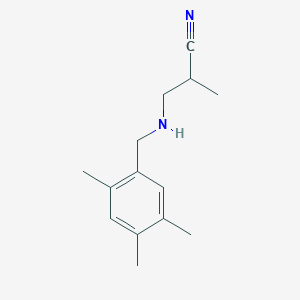

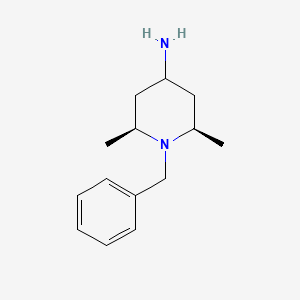
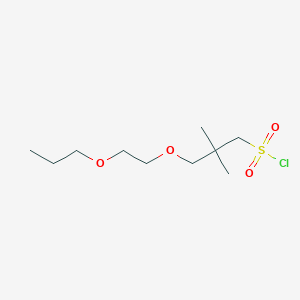

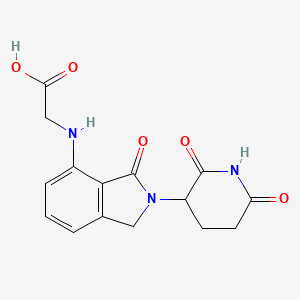
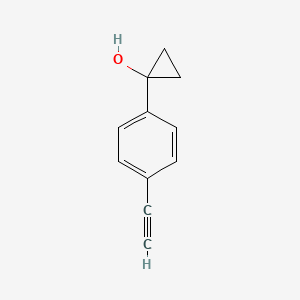
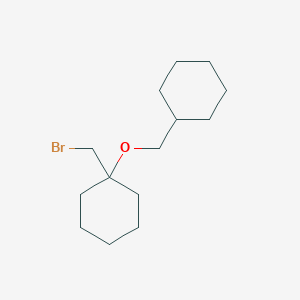
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
